4,5,6-Triaminopyrimidin-2(1h)-one

Antibacterial Riboswitch GMP Synthetase

This compound fulfills three critical B2B procurement roles: (1) a mandatory methotrexate impurity reference standard (Impurity 10/24/49) for analytical method validation and quality control, ensuring regulatory compliance in pharmaceutical analysis; (2) an exclusive precursor for synthesizing 8-substituted isoguanine nucleosides, a transformation not achievable with conventional triaminopyrimidines; (3) a differentiated chemical probe that engages the guanine riboswitch (MIC 0.5‑4 µg/mL against S. aureus). Its unique 4,5,6‑triamino‑2‑oxo tautomeric architecture delivers reactivity and biological specificity that 2,4,6‑ or 2,4,5‑triamino isomers cannot replicate, safeguarding experimental integrity and regulatory acceptance.

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
CAS No. 22715-34-0
Cat. No. B110800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Triaminopyrimidin-2(1h)-one
CAS22715-34-0
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)N=C1N)N)N
InChIInChI=1S/C4H7N5O/c5-1-2(6)8-4(10)9-3(1)7/h5H2,(H5,6,7,8,9,10)
InChIKeyZQBHGSSAKLGUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6-Triaminopyrimidin-2(1H)-one (CAS 22715-34-0) – Scientific Procurement & Technical Overview


4,5,6-Triaminopyrimidin-2(1H)-one (CAS 22715-34-0) is a heterocyclic pyrimidine derivative featuring amino groups at the 4, 5, and 6 positions and a keto group at position 2 . It is utilized as a high-value building block in the synthesis of more complex heterocyclic compounds, such as bicyclic nucleosides (e.g., isoguanine derivatives) and pteridines [1][2]. The compound is also recognized as a key structural analog or impurity in pharmaceutical contexts, particularly relating to methotrexate (MTX) impurity profiling, which necessitates its procurement for analytical method development and quality control [3]. Its unique tri-amino pattern, combined with the 2-oxo moiety, distinguishes its chemical reactivity and potential biological interaction profile from closely related aminopyrimidines.

Why 4,5,6-Triaminopyrimidin-2(1H)-one Cannot Be Replaced by Common In-Class Analogs


The precise positioning of the three amino groups (4,5,6-) and the 2-oxo moiety in 4,5,6-triaminopyrimidin-2(1H)-one imparts a unique electronic and steric signature that is not interchangeable with other triaminopyrimidines or diaminopyrimidines. For instance, the widely used 2,4,6-triaminopyrimidine scaffold serves as a kinase hinge binder [1], while 2,4,5-triamino-6-hydroxypyrimidine (TAHP) is a known intermediate and inhibitor in pterin and riboflavin pathways [2][3]. However, the target compound's specific 4,5,6-triamino-2-one arrangement creates a distinct hydrogen-bonding network and tautomeric behavior (the 2-oxo group can exist as a 2-hydroxy form) that is critical for its recognition as a guanine riboswitch ligand [4] and its utility in synthesizing specific fused heterocycles like 8-substituted isoguanines [5]. Substituting with a 2,4,6- or 2,4,5-pattern would result in a fundamentally different reactivity profile and biological target engagement, leading to experimental failure or non-compliance in regulated analytical settings (e.g., Methotrexate impurity standards). The following quantitative evidence substantiates these critical points of differentiation.

4,5,6-Triaminopyrimidin-2(1H)-one: Comparator-Based Performance Evidence for Scientific Selection


Riboswitch Ligand Activity: PC1 vs. Inactive Analogs in Bacterial Growth Inhibition

The compound 2,5,6-triaminopyrimidine-4-one (PC1), a tautomeric form of 4,5,6-triaminopyrimidin-2(1H)-one, acts as a potent ligand for the guanine riboswitch, leading to inhibition of GMP synthetase (guaA) and subsequent bacterial cell death [1]. In stark contrast, closely related pyrimidine analogs lacking this precise substitution pattern (e.g., 2-amino-4-hydroxy-6-methylpyrimidine or 2,6-diaminopyrimidin-4-one) did not exhibit this riboswitch-mediated bactericidal activity, underscoring the specificity of the 4,5,6-triamino-2-one scaffold [1].

Antibacterial Riboswitch GMP Synthetase

Synthetic Utility: Condensation with Thiourea to Form 8-Iodoisoguanine

4,5,6-Triaminopyrimidin-2(1H)-one undergoes a specific ring closure reaction with thiourea to form a 8-mercapto intermediate, which is subsequently converted to 8-iodoisoguanine [1]. This reaction exploits the 4,5-diamino-2-one moiety for cyclization, a transformation that is not feasible with 2,4,6-triaminopyrimidine, which lacks the 2-oxo group and instead forms different fused systems (e.g., pteridines via other routes) [2].

Nucleoside Synthesis Heterocyclic Chemistry Isoguanine

GTP Cyclohydrolase I Inhibition: Class Inference from 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) vs. 2,4-Diamino-6-hydroxypyrimidine (DAHP)

While direct IC50 data for 4,5,6-triaminopyrimidin-2(1H)-one against GTP cyclohydrolase I (GCH1) is not available in the public domain, class-level inference from the structurally similar 2,4,5-triamino-6-hydroxypyrimidine (TAHP) indicates that the triamino substitution pattern is essential for biological activity in pterin pathways. TAHP is active in the phenylalanine hydroxylase system [1], whereas the di-amino analog 2,4-diamino-6-hydroxypyrimidine (DAHP) is a known GCH1 inhibitor (IC50 ~0.3 mM) .

Enzyme Inhibition Tetrahydrobiopterin Nitric Oxide

Regulatory Importance: Defined Role as Methotrexate Impurity 10/24/49

4,5,6-Triaminopyrimidin-2(1H)-one is officially characterized as Methotrexate Impurity 10 (also referred to as Impurity 24 or 49) and is supplied as a fully characterized reference standard compliant with regulatory guidelines [1][2]. In contrast, other triaminopyrimidines (e.g., 2,4,6-triaminopyrimidine) are not listed as known methotrexate impurities and lack this specific analytical validation.

Pharmaceutical Analysis Reference Standard Methotrexate

4,5,6-Triaminopyrimidin-2(1H)-one: Validated Research & Industrial Application Scenarios


1. Novel Antibacterial Discovery Targeting Guanine Riboswitches

Based on direct evidence that the 2,5,6-triaminopyrimidine-4-one (PC1) tautomer is a specific ligand for the guanine riboswitch with in vitro MICs of 0.5-4 µg/mL against S. aureus [1], 4,5,6-triaminopyrimidin-2(1H)-one should be prioritized as a starting scaffold for medicinal chemistry programs aiming to develop new anti-staphylococcal agents. Its unique mechanism of action—inhibition of GMP synthetase via riboswitch binding—offers a pathway to combat antibiotic-resistant strains where conventional drugs fail [1].

2. Synthesis of Modified Purine Nucleosides (Isoguanine Derivatives)

For synthetic organic chemists, this compound is the key precursor for preparing 8-substituted isoguanine nucleosides, as demonstrated by its high-yielding condensation with thiourea and subsequent glycosylation [2]. This application scenario is not achievable with 2,4,6-triaminopyrimidine, which leads to pteridine-type products. Therefore, this compound is essential for projects involving the exploration of isoguanine's biological properties, such as its base-pairing abilities in nucleic acid research [2].

3. Pharmaceutical Quality Control: Methotrexate Impurity Profiling

As a defined reference standard for Methotrexate Impurity 10/24/49 [3][4], procurement of high-purity 4,5,6-triaminopyrimidin-2(1H)-one is mandatory for analytical laboratories conducting method development, validation, and routine QC testing of methotrexate active pharmaceutical ingredient (API) and drug products. This application scenario is driven by regulatory compliance and cannot be addressed by any other compound, underscoring its absolute necessity in the pharmaceutical analytical supply chain [3].

4. Probing Pterin-Dependent Enzyme Mechanisms

Given its structural analogy to the active pyrimidine moiety of pterins (e.g., TAHP's activity in phenylalanine hydroxylase [5]), 4,5,6-triaminopyrimidin-2(1H)-one can be deployed as a chemical probe to study pterin-requiring enzymes such as phenylalanine hydroxylase or GTP cyclohydrolase I. Its tri-amino pattern may allow it to act as a substrate, inhibitor, or uncoupler in these systems, providing valuable mechanistic insights that are not attainable with di-amino analogs like DAHP, which solely act as inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6-Triaminopyrimidin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.